N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
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Overview
Description
N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining an imidazole ring fused with a thiazole ring, substituted with a 4-chlorobenzyl group and a nitro group. Its distinct chemical structure imparts a range of biological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzylamine with 2-nitroimidazole, followed by cyclization with a thioamide to form the imidazo[2,1-b][1,3]thiazole core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction of the nitro group: yields the corresponding amine derivative.
Substitution reactions: can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways, leading to the disruption of essential biological processes. The nitro group plays a crucial role in its bioactivity, often undergoing reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazole derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.
Thiazole derivatives: Employed in various therapeutic applications due to their diverse biological activities.
Uniqueness: N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine stands out due to its combined imidazole-thiazole structure, which imparts a unique set of properties. The presence of both a nitro group and a 4-chlorobenzyl group enhances its reactivity and potential for diverse biological activities, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-3-1-8(2-4-9)7-14-10-11(17(18)19)16-5-6-20-12(16)15-10/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODBWSLRWQKYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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